N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups often have comparable chemical properties and applications.
Uniqueness
N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H26N6O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O2/c1-6-29-20(11-12-24-29)14(2)25-23(30)18-13-19(16-7-9-17(31-5)10-8-16)26-22-21(18)15(3)27-28(22)4/h7-14H,6H2,1-5H3,(H,25,30) |
InChI Key |
IXDSGQBUWPGVAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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